molecular formula C25H20OP2 B12841742 Bis(diphenylphosphanyl)methanone

Bis(diphenylphosphanyl)methanone

Cat. No.: B12841742
M. Wt: 398.4 g/mol
InChI Key: NPAZDBMSYUOKIW-UHFFFAOYSA-N
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Description

Bis(diphenylphosphanyl)methanone is an organophosphorus compound with the chemical formula ( \text{CH}_2(\text{PPh}_2)_2 ). It is a white crystalline powder that is used primarily as a ligand in inorganic and organometallic chemistry. This compound is known for its ability to form chelating complexes with metals, making it a valuable tool in various chemical reactions and processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(diphenylphosphanyl)methanone can be synthesized through the reaction of sodium diphenylphosphide with dichloromethane. The reaction proceeds as follows :

[ \text{Ph}_3\text{P} + 2 \text{Na} \rightarrow \text{Ph}_2\text{PNa} + \text{NaPh} ] [ 2 \text{NaPPh}_2 + \text{CH}_2\text{Cl}_2 \rightarrow \text{Ph}_2\text{PCH}_2\text{PPh}_2 + 2 \text{NaCl} ]

The methylene group in this compound is mildly acidic, and the ligand can be oxidized to form corresponding oxides and sulfides .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Bis(diphenylphosphanyl)methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include sodium diphenylphosphide, dichloromethane, and various oxidizing and reducing agents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Major products formed from reactions involving this compound include chelated metal complexes, oxidized phosphine derivatives, and substituted phosphine compounds .

Scientific Research Applications

Bis(diphenylphosphanyl)methanone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of bis(diphenylphosphanyl)methanone involves its ability to form stable chelating complexes with metal ions. The compound’s two phosphorus donor atoms can coordinate with metal centers, forming a four-membered ring structure. This chelation enhances the stability and reactivity of the metal complexes, making them useful in various catalytic and synthetic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(diphenylphosphanyl)methanone is unique due to its specific chelating ability, forming stable four-membered ring complexes with metals. This property makes it particularly valuable in the synthesis of bimetallic complexes and in catalytic applications where stability and reactivity are crucial .

Properties

Molecular Formula

C25H20OP2

Molecular Weight

398.4 g/mol

IUPAC Name

bis(diphenylphosphanyl)methanone

InChI

InChI=1S/C25H20OP2/c26-25(27(21-13-5-1-6-14-21)22-15-7-2-8-16-22)28(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H

InChI Key

NPAZDBMSYUOKIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C(=O)P(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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